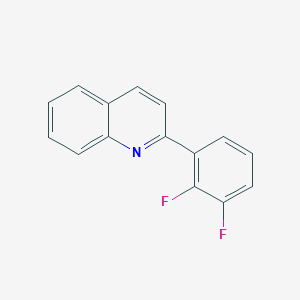
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a methyl group at the first position, a phenyl group at the second position, and a hydroxyl group at the fourth position. Tetrahydroquinolines are known for their diverse biological activities and are often found in various natural products and synthetic pharmaceuticals .
Preparation Methods
The synthesis of 1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically occurs under reflux conditions and yields the desired tetrahydroquinoline derivative.
Industrial production methods often involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are environmentally friendly and are preferred for large-scale synthesis .
Chemical Reactions Analysis
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a fully saturated quinoline derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH4), and electrophilic reagents like nitric acid (HNO3) and sulfuric acid (H2SO4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with various molecular targets and pathways. The compound is known to inhibit the generation of free radicals and prevent glutamate-induced excitotoxicity, which contributes to its neuroprotective effects . It also modulates neurotransmitter release and receptor activity, thereby influencing neuronal function and survival .
Comparison with Similar Compounds
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but lacks the phenyl group at the second position.
1,2,3,4-Tetrahydroquinoline: This compound lacks both the methyl and phenyl groups and has a simpler structure.
4-Hydroxy-2-quinolone: This compound has a similar hydroxyl group at the fourth position but differs in the overall structure and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility .
Properties
CAS No. |
918165-54-5 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-methyl-2-phenyl-3,4-dihydro-2H-quinolin-4-ol |
InChI |
InChI=1S/C16H17NO/c1-17-14-10-6-5-9-13(14)16(18)11-15(17)12-7-3-2-4-8-12/h2-10,15-16,18H,11H2,1H3 |
InChI Key |
GUTOGCIDYCSFQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(C2=CC=CC=C21)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


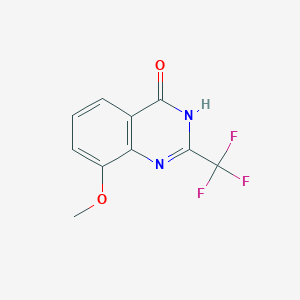
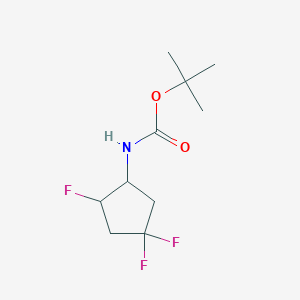

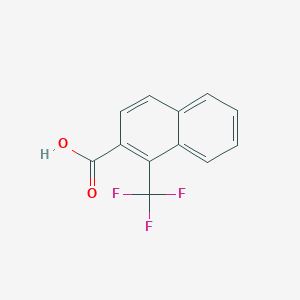
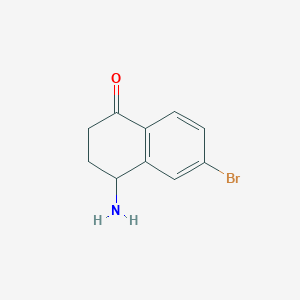

![(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B11868230.png)
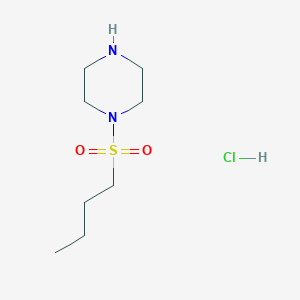
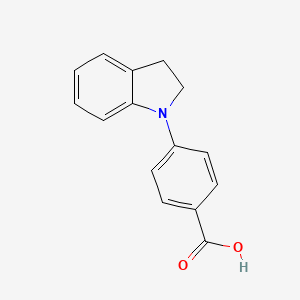
![4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11868238.png)

